(R)-N-Desethyl Oxybutynin Hydrochloride is a pharmacologically active metabolite of oxybutynin, a medication primarily used to treat overactive bladder and urinary incontinence. The compound is classified as an antimuscarinic agent, which acts by inhibiting the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary contractions.
(R)-N-Desethyl Oxybutynin Hydrochloride is synthesized as a metabolic product of oxybutynin, which is administered in various formulations including immediate-release and extended-release tablets, as well as transdermal patches and gels. The compound's chemical structure allows it to exert similar pharmacological effects to its parent compound, oxybutynin, but with distinct pharmacokinetic properties.
The synthesis of (R)-N-Desethyl Oxybutynin Hydrochloride typically involves the metabolic conversion of oxybutynin through enzymatic processes primarily mediated by cytochrome P450 enzymes in the liver. This biotransformation results in the formation of the (R)-isomer, which possesses significant pharmacological activity.
The synthesis can be monitored using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure purity and to quantify both the parent drug and its metabolites. The metabolic pathway primarily involves:
(R)-N-Desethyl Oxybutynin Hydrochloride has a molecular formula of with a molecular weight of approximately 365.89 g/mol. The structure features a butynyl group attached to a phenolic moiety, contributing to its lipophilicity and ability to cross biological membranes.
The three-dimensional conformation of (R)-N-Desethyl Oxybutynin can be analyzed using computational chemistry methods such as molecular modeling to predict its interactions with muscarinic receptors.
The primary chemical reaction involving (R)-N-Desethyl Oxybutynin is its interaction with muscarinic receptors, where it acts as a competitive antagonist. This interaction can be characterized by:
Kinetic studies can provide insights into the rate constants for binding and dissociation from receptor sites, helping to elucidate its pharmacodynamics.
(R)-N-Desethyl Oxybutynin exerts its effects by selectively blocking M3 muscarinic receptors in the detrusor muscle of the bladder. This blockade reduces bladder contractions and increases bladder capacity.
Research indicates that the metabolite has a higher affinity for M3 receptors compared to M1 receptors, which contributes to its therapeutic effects while minimizing side effects associated with other receptor interactions.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) for structural confirmation.
(R)-N-Desethyl Oxybutynin Hydrochloride is primarily utilized in clinical settings for:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: